5-(Benzyloxy)-2-nitrobenzaldehyde
Overview
Description
5-(Benzyloxy)-2-nitrobenzaldehyde, also known by its chemical formula C~14~H~11~NO~4~ , is a compound with intriguing properties. It belongs to the class of 1,2,4-triazolo[1,5-a]quinazolines . These heterocyclic compounds have gained prominence in medicinal chemistry due to their diverse biological functions and potential therapeutic applications .
2.
Synthesis Analysis
The synthesis of 5-(Benzyloxy)-2-nitrobenzaldehyde involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with an appropriate amine precursor. The specific synthetic route and conditions may vary, but the resulting compound exhibits promising pharmacological activities .
3.
Molecular Structure Analysis
The crystal structure of 5-(Benzyloxy)-2-nitrobenzaldehyde (ID code: CCDC 834498 ) has been studied computationally. Utilizing the Hirshfeld surface technique and Crystal Explorer 17.5 , researchers mapped the Hirshfeld surfaces to understand atom pair close contacts and interaction types. The compound’s electronic and optical characteristics were explored through Frontier Molecular Orbital (FMO) analysis and Global Reactivity Parameters (GRPs) . Notably, it exhibits strong electron-donating and accepting potential, suggesting reactivity and stability. Its band gap hints at Nonlinear Optical (NLO) attributes. The Molecular Electrostatic Potential (MEP) map reveals charge distribution across the compound’s surface. The computational methods’ reliability was validated by comparing experimental and theoretical bond lengths and angles .
4.
Chemical Reactions Analysis
While specific chemical reactions involving 5-(Benzyloxy)-2-nitrobenzaldehyde may vary, it can participate in nucleophilic substitution, reduction, and condensation reactions. Researchers have explored its reactivity and potential transformations .
5.
Mechanism of Action
properties
IUPAC Name |
2-nitro-5-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-9-12-8-13(6-7-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILVVZJBGYMAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397298 | |
Record name | 5-(BENZYLOXY)-2-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-nitrobenzaldehyde | |
CAS RN |
58662-54-7 | |
Record name | 5-(BENZYLOXY)-2-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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